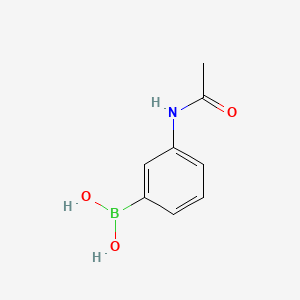

3-Acetamidophenylboronic acid

Übersicht

Beschreibung

3-Acetamidophenylboronic acid: is an organic compound with the molecular formula C8H10BNO3 . It is a derivative of phenylboronic acid, where an acetamido group is attached to the phenyl ring. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamidophenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:

3-Aminophenylboronic acid+Acetic anhydride→3-Acetamidophenylboronic acid+Acetic acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-Acetamidophenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Trifluoromethylation: This reaction introduces a trifluoromethyl group into the phenyl ring, enhancing the compound’s stability and lipophilicity.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (e.g., 80-100°C).

Trifluoromethylation: Trifluoromethylating agents (e.g., CF3I), base (e.g., CsF), and solvent (e.g., DMF).

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Trifluoromethylated Phenylboronic Acids: Formed from trifluoromethylation reactions

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

3-Acetamidophenylboronic acid is extensively used in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction is vital for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound acts as a reactant that facilitates the coupling of aryl halides with organoboranes under palladium catalysis.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Catalyst Used |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryls | Palladium-based catalysts |

| Trifluoromethylation | Introduction of trifluoromethyl groups | Various metal catalysts |

| Electrophilic Fluorination | Synthesis of aryl fluorides | Acetyl hypofluorite |

Biochemistry and Pharmacology

Inhibition of Serine Proteases

The compound has been shown to inhibit serine proteases such as chymotrypsin and trypsin by forming reversible covalent bonds with active site serine residues. This inhibition is crucial for studying protease function and regulation, particularly in the context of disease mechanisms where these enzymes play a role.

NR2B Subtype NMDA Receptor Antagonism

Research indicates that this compound can be involved in synthesizing inhibitors for the NR2B subtype of NMDA receptors, which are linked to antidepressant activity. This application highlights its potential in developing therapeutic agents for mental health disorders.

Materials Science

Hydrogel Development

Recent studies have explored the use of boronic acids, including this compound, in developing dynamic covalent hydrogels. These materials exhibit unique properties such as responsiveness to mechanical forces, making them suitable for applications in drug delivery systems and tissue engineering .

Case Study 1: Development of Antitumor Agents

A study demonstrated that derivatives of this compound were synthesized to evaluate their efficacy as antitumor agents. The synthesized compounds showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction .

Case Study 2: Boronic Acid-Diol Complexation

Research on the structure-reactivity relationships of boronic acids revealed that this compound exhibited high binding constants with diols, indicating its potential utility in developing glucose-responsive materials for biomedical applications .

Wirkmechanismus

The mechanism of action of 3-Acetamidophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The acetamido group can influence the reactivity and selectivity of the compound in various reactions by providing steric and electronic effects .

Vergleich Mit ähnlichen Verbindungen

- 3-Aminophenylboronic acid

- 4-Acetamidophenylboronic acid

- 3-Methoxyphenylboronic acid

- 4-Carboxyphenylboronic acid

Comparison:

- 3-Aminophenylboronic acid: Lacks the acetamido group, making it more reactive in certain conditions but less selective.

- 4-Acetamidophenylboronic acid: The acetamido group is positioned differently, which can affect the compound’s reactivity and interaction with other molecules.

- 3-Methoxyphenylboronic acid: Contains a methoxy group instead of an acetamido group, leading to different electronic properties and reactivity.

- 4-Carboxyphenylboronic acid: Contains a carboxyl group, which significantly alters its acidity and reactivity compared to 3-Acetamidophenylboronic acid .

Biologische Aktivität

3-Acetamidophenylboronic acid (3-AcPBA) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-AcPBA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

3-AcPBA is characterized by the presence of a boronic acid group attached to an acetamidophenyl moiety. This structure allows it to interact with various biological targets, including enzymes and receptors, influencing their activity and stability.

Mechanisms of Biological Activity

The biological activity of 3-AcPBA is primarily attributed to its ability to form reversible covalent bonds with diols and other biomolecules. This property is significant in several contexts:

- Enzyme Inhibition : 3-AcPBA has been shown to inhibit certain enzymes by forming stable complexes with their active sites. For instance, it can stabilize peroxidase enzymes, enhancing their activity under specific conditions .

- Anticancer Activity : Research indicates that boronic acids, including 3-AcPBA, exhibit anticancer properties by modulating cellular pathways involved in apoptosis and cell proliferation. The structural modifications introduced by the boronic acid group can enhance the selectivity and potency of these compounds against cancer cells .

- Antibacterial Properties : Some studies suggest that 3-AcPBA may possess antibacterial activity, potentially through interference with bacterial metabolic processes or cell wall synthesis .

Case Studies and Experimental Data

-

Stability and Activity of Enzyme Conjugates : A study investigated the stability of horseradish peroxidase (HRP) conjugates in the presence of various stabilizers, including 3-AcPBA. The results indicated that the addition of 3-AcPBA improved the stability of HRP conjugates under storage conditions, maintaining higher enzymatic activity compared to controls without stabilizers .

Storage Time (Days) Control Activity (%) Activity with 3-AcPBA (%) 0 100 100 21 83.4 90 28 77.1 85 - Anticancer Studies : In vitro studies demonstrated that 3-AcPBA derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

- Antimicrobial Activity : A comparative study on phenolic compounds indicated that derivatives like 3-AcPBA showed promising results against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy was linked to the concentration of phenolic compounds present in the formulations used .

Eigenschaften

IUPAC Name |

(3-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTSWKLSEOGJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074678 | |

| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-39-5 | |

| Record name | Boronic acid, (3-(acetylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-acetamidophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.